2,6-diphenyl-4-pyridin-4-ylaniline
CAS No.: 647835-35-6
Cat. No.: VC16898943
Molecular Formula: C23H18N2
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 647835-35-6 |
|---|---|
| Molecular Formula | C23H18N2 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 2,6-diphenyl-4-pyridin-4-ylaniline |
| Standard InChI | InChI=1S/C23H18N2/c24-23-21(18-7-3-1-4-8-18)15-20(17-11-13-25-14-12-17)16-22(23)19-9-5-2-6-10-19/h1-16H,24H2 |
| Standard InChI Key | UDJBCWBIEPODNN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2N)C3=CC=CC=C3)C4=CC=NC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2,6-Diphenyl-4-pyridin-4-ylaniline (C₂₃H₁₈N₂, molecular weight: 322.4 g/mol) features a pyridine core with phenyl substituents at positions 2 and 6 and an aniline group at position 4. The planar arrangement of the pyridine ring facilitates π-π stacking interactions, while the electron-rich aniline group enhances solubility in polar solvents .
Key Structural Features:
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Pyridine Core: Imparts rigidity and electronic conjugation.
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Phenyl Substituents: Contribute to hydrophobic interactions and steric effects.
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Aniline Group: Enables participation in hydrogen bonding and electrophilic substitution reactions.
Spectroscopic Characterization
While direct spectroscopic data for this compound is scarce, analogous pyridine derivatives exhibit characteristic signals:
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¹H NMR: Aromatic protons typically resonate at δ 7.2–8.5 ppm, with amine protons appearing near δ 5.5–6.0 ppm .
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IR Spectroscopy: N-H stretches (~3350 cm⁻¹) and C=N/C=C vibrations (1450–1600 cm⁻¹) are expected .
Synthesis and Optimization
Suzuki-Miyaura Cross-Coupling
The synthesis of 2,6-diphenylpyridine derivatives often employs Suzuki-Miyaura coupling, a palladium-catalyzed reaction enabling efficient aryl-aryl bond formation .
Representative Protocol:
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Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (yield: 70–85%).
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Solvent: Toluene or DMF at 80–110°C under inert atmosphere.
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Base: K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.
Example Reaction:
This method minimizes byproducts and scales effectively for industrial production .
Industrial-Scale Considerations
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Continuous Flow Reactors: Enhance yield and reduce reaction time.
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Catalyst Recovery: Techniques like immobilized palladium catalysts improve cost-efficiency .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HEp-2 | 4.25 | G2/M arrest |
| NCI-H460 | 3.50 | Apoptosis induction |
| LN-229 | 5.10 | Reactive oxygen species |
Antimicrobial Properties
Pyridine-aniline hybrids exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ≤8 µg/mL . The electron-withdrawing pyridine ring likely disrupts microbial cell membrane integrity.
Materials Science Applications
Organic Electronics
The compound’s extended π-system makes it suitable for:
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Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer.
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Photovoltaic Cells: Enhancing charge separation efficiency in polymer blends .
Polymer Composites
Incorporation into polyimide matrices improves thermal stability (decomposition temperature >400°C) and mechanical strength (Young’s modulus: 2.5–3.0 GPa) .
Challenges and Future Directions
Despite its promise, gaps remain in understanding the compound’s toxicology and pharmacokinetics. Future studies should prioritize:
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In Vivo Efficacy Trials: To validate anticancer and antimicrobial activity.
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Structure-Activity Relationship (SAR) Studies: To optimize substituent effects.
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Scalable Synthesis: Reducing reliance on palladium catalysts for cost-effective production.
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